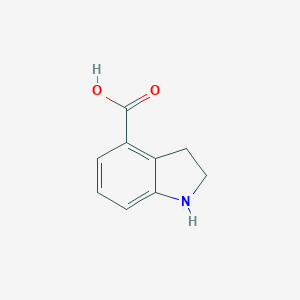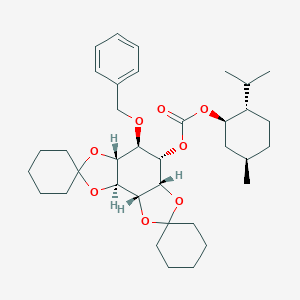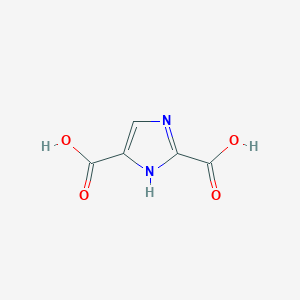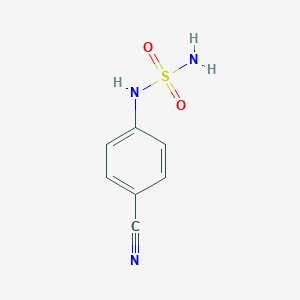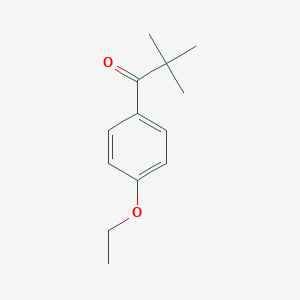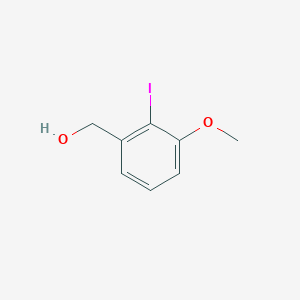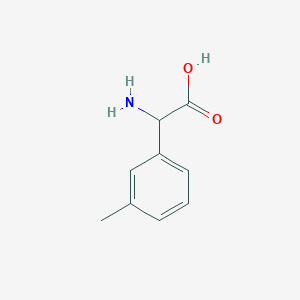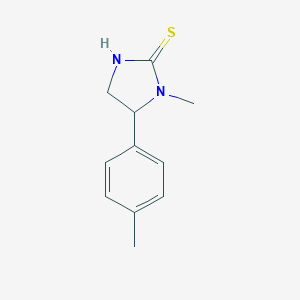
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as MIT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been used as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its ability to reduce oxidative stress and inflammation, which can be useful in studying various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for further research on 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, including studies on its potential use as a treatment for various diseases, such as cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects at different concentrations. Additionally, the development of new synthesis methods for this compound could lead to the production of more potent and effective compounds for use in scientific research.
Synthesemethoden
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with thiourea in the presence of a base, or the reaction of 4-methylbenzyl isothiocyanate with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
186424-12-4 |
|---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
1-methyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-6,10H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
PBVUYLHTHWWOJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
Synonyme |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



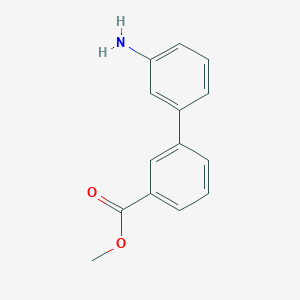
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
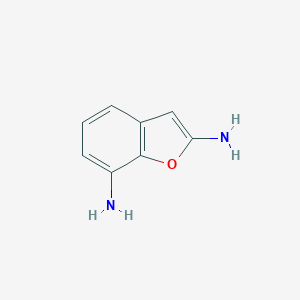
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)
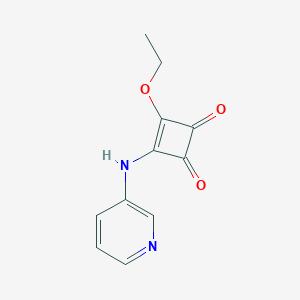
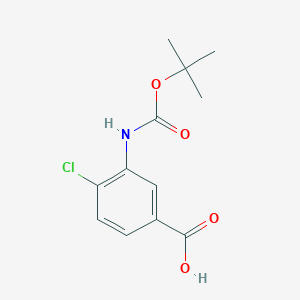
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
